Regioisomeric Purity and Structural Confirmation
The target 6-substituted compound is uniquely defined by the InChI Key CSYGEFLLWIRFNU-UHFFFAOYSA-N and SMILES string O=CN1CCCC1c1ccc(NC2CC2)nc1. This is distinct from the 2-substituted analogue (CAS 1352515-49-1), whose InChI Key and SMILES specify the cyclopropylamino group at the pyridine 2-position. This structural specificity is a non-negotiable requirement for reproducing published SAR or synthetic procedures, as confirmation by NMR (e.g., characteristic chemical shifts) directly correlates with the correct regioisomer.
| Evidence Dimension | Regioisomeric identity (position of cyclopropylamino substituent) |
|---|---|
| Target Compound Data | Pyridine 6-position; InChI Key: CSYGEFLLWIRFNU-UHFFFAOYSA-N; SMILES: O=CN1CCCC1c1ccc(NC2CC2)nc1 |
| Comparator Or Baseline | Pyridine 2-position; CAS 1352515-49-1; distinct InChI Key and SMILES |
| Quantified Difference | Regioisomeric shift from 6- to 2-position fundamentally alters the molecular scaffold's substitution vector. |
| Conditions | 2D structural representation; confirmed by NMR spectroscopy [1] |
Why This Matters
Incorrect isomer selection directly invalidates biological assay results, as regioisomers typically exhibit divergent target binding profiles.
- [1] Kuujia. Cas no 1352525-99-5: Spectroscopic characterization confirms the compound's structure (NMR data referenced). View Source
